4-acetyl-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide group substituted with an acetyl group and a thiazole ring. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-acetyl-n-(1,3-thiazol-2-yl)benzamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of this compound with its targets could result in changes at the molecular and cellular levels, contributing to its biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of this compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-acetyl-N-(1,3-thiazol-2-yl)benzamide, due to its thiazole ring, has been associated with diverse biological activities . It has been found to act as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule
Cellular Effects
Compounds with a thiazole ring have been found to have potent effects on various types of cells . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some thiazole derivatives have been found to display faster killing-kinetics towards bacterial cells
Preparation Methods
The synthesis of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-acetylbenzoic acid with thiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
4-acetyl-N-(1,3-thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-acetyl-N-(1,3-thiazol-2-yl)benzamide has diverse scientific research applications, including:
Comparison with Similar Compounds
4-acetyl-N-(1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
4-acetyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-8(15)9-2-4-10(5-3-9)11(16)14-12-13-6-7-17-12/h2-7H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKJLOMYTRZWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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